Revefenacin

説明

Overview of Long-Acting Muscarinic Antagonists (LAMAs) in Airway Disease Management

Long-acting muscarinic antagonists are a cornerstone in the management of COPD. copdx.org.au These agents function by blocking the effects of acetylcholine (B1216132) on muscarinic receptors in the airways. patsnap.com Specifically, antagonism of the M3 muscarinic receptors on airway smooth muscle leads to bronchodilation, or the relaxation and widening of the airways. drugcentral.orgoup.com This action helps to alleviate the airflow limitation that is a hallmark of COPD. drugbank.com

The duration of action for LAMAs is typically 12 to 24 hours, allowing for once or twice-daily administration. copdx.org.au This extended duration of action provides sustained bronchodilation, which is crucial for managing the persistent symptoms of COPD. copdx.org.au Beyond their bronchodilator effects, LAMAs have also been suggested to have a positive impact on mucus hypersecretion and cough in patients with COPD. ersnet.org The development of various LAMA agents, such as tiotropium (B1237716), glycopyrronium (B1196793), aclidinium, and umeclidinium, has provided a range of options for patients. copdx.org.auersnet.org

Significance of Novel Pharmacological Agents in Chronic Obstructive Pulmonary Disease Therapeutics

COPD is a progressive disease and a leading cause of morbidity and mortality worldwide. tandfonline.comnih.gov Consequently, there is a continuous need for novel pharmacological agents that can improve lung function, reduce symptoms, and decrease the frequency of exacerbations. dvcstem.com The development of new treatments is driven by the goal of providing more effective and personalized therapeutic options. patsnap.com

Innovations in COPD treatment include the development of new bronchodilators, anti-inflammatory drugs, and advanced drug delivery systems. dvcstem.comdvcstem.com The emergence of "ultra-long-acting" bronchodilators has offered the convenience of once-daily dosing. dvcstem.com Furthermore, combination therapies, such as LAMA/LABA (long-acting beta-agonist) fixed-dose combinations, have demonstrated increased bronchodilation without a significant increase in adverse events. nih.gov

Revefenacin is the first once-daily nebulized LAMA approved for the treatment of COPD. tandfonline.comdrugbank.com Its development addresses a specific need for patients who may have difficulty with handheld inhalers or who prefer nebulized therapy. tandfonline.com

Pharmacological Profile of this compound

This compound is a competitive and reversible antagonist of muscarinic receptors. drugcentral.orgnih.gov It exhibits a high affinity for all five subtypes of muscarinic receptors (M1-M5). drugbank.comoup.com Its therapeutic effect in COPD is primarily mediated through the inhibition of M3 receptors on airway smooth muscle, leading to bronchodilation. oup.comyupelrihcp.com

A key characteristic of this compound is its kinetic selectivity for the M3 receptor over the M2 receptor. drugbank.com Studies have shown that this compound dissociates significantly slower from the M3 receptor compared to the M2 receptor. drugbank.comnih.gov This prolonged binding to the M3 receptor contributes to its long duration of action, allowing for once-daily administration. drugbank.commedicaldialogues.in

| Receptor Subtype | Binding Affinity (Ki) | Dissociation Half-Life |

|---|---|---|

| M1 | 9.38 | 6.9 min nih.gov |

| M2 | 9.52 | 6.9 min nih.gov |

| M3 | 9.75 | 82 min nih.gov |

| M4 | Data Not Available | Data Not Available |

| M5 | Data Not Available | Data Not Available |

Data sourced from Drug Central and a study published in the Journal of Pharmacology and Experimental Therapeutics. drugcentral.orgnih.gov

Research Findings and Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in improving lung function in patients with moderate to very severe COPD. copdfoundation.orgersnet.org In replicate Phase III clinical trials, once-daily nebulized this compound resulted in statistically significant improvements in trough forced expiratory volume in one second (FEV1) compared to placebo. copdfoundation.org

A meta-analysis of seven trials involving 1472 patients found that this compound treatment led to a mean increase of 119.07 mL in trough FEV1 from baseline compared to placebo. repec.org The bronchodilator effect of this compound has been shown to be sustained over a 24-hour period. tandfonline.comnih.gov Post-hoc analyses have also suggested that this compound provides significant improvements in FEV1 across various patient subgroups, including those with markers of more severe COPD. nih.gov

| Study | This compound Dose | Placebo-Adjusted LS Mean Increase in Trough FEV1 (mL) | p-value |

|---|---|---|---|

| Study 0126 copdfoundation.org | 88 µg | 79.2 | 0.0003 |

| 175 µg | 146.3 | <0.0001 | |

| Study 0127 copdfoundation.org | 88 µg | 160.5 | <0.0001 |

| 175 µg | 147.0 | <0.0001 |

Data from two replicate 12-week Phase III trials. copdfoundation.org

Structure

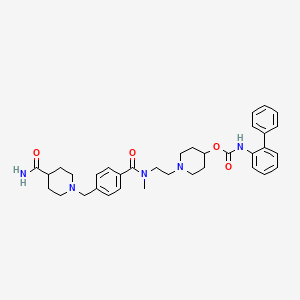

2D Structure

3D Structure

特性

IUPAC Name |

[1-[2-[[4-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H43N5O4/c1-38(34(42)29-13-11-26(12-14-29)25-40-19-15-28(16-20-40)33(36)41)23-24-39-21-17-30(18-22-39)44-35(43)37-32-10-6-5-9-31(32)27-7-3-2-4-8-27/h2-14,28,30H,15-25H2,1H3,(H2,36,41)(H,37,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDWDCIFZSGNBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)CN5CCC(CC5)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027775 | |

| Record name | Revefenacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

< 1 mg/ml | |

| Record name | Revefenacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

864750-70-9 | |

| Record name | 1-[2-[[4-[[4-(Aminocarbonyl)-1-piperidinyl]methyl]benzoyl]methylamino]ethyl]-4-piperidinyl N-[1,1′-biphenyl]-2-ylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864750-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Revefenacin [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864750709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Revefenacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Revefenacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REVEFENACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2AE2VE07O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Insights into Revefenacin Action

Molecular Pharmacology of Muscarinic Receptor Antagonism

Revefenacin functions as a competitive antagonist at all five human muscarinic cholinergic receptor subtypes (M1-M5). drugbank.comguidetopharmacology.org This non-selective binding profile is a key characteristic of its interaction with the cholinergic system.

This compound Binding Affinity to Human Recombinant Muscarinic Receptor Subtypes (M1-M5)

Studies on human recombinant muscarinic receptors have demonstrated that this compound exhibits high affinity across all five subtypes (M1-M5). researchgate.net The equilibrium dissociation constants (pKi) indicate a potent interaction with these receptors. researchgate.net This high-affinity binding is a prerequisite for its effective antagonism of acetylcholine (B1216132), the endogenous ligand. Preclinical studies have consistently shown that this compound possesses a similar and high affinity for all M1 to M5 receptor subtypes. nih.govresearchgate.netoup.comncats.io

Competitive Antagonism at Muscarinic Cholinergic Receptors

This compound acts as a competitive antagonist at muscarinic cholinergic receptors. drugbank.comguidetopharmacology.org This means it binds to the same site as the neurotransmitter acetylcholine, but its binding does not provoke a cellular response. Instead, it blocks acetylcholine from binding and initiating the signaling cascade that leads to bronchoconstriction. This competitive and reversible antagonism has been demonstrated in preparations from both human and animal sources. ncats.io The antagonistic effects of this compound lead to the inhibition of M3 receptors on airway smooth muscle, resulting in bronchodilation. oup.com

Kinetic Selectivity of this compound for M3 Receptors

While this compound binds to all muscarinic receptor subtypes, its clinical efficacy is significantly influenced by its kinetic selectivity, particularly its differing dissociation rates from M3 and M2 receptors.

Dissociation Kinetics from Human M3 and M2 Muscarinic Receptors

A key feature of this compound's pharmacology is its slower dissociation from the human M3 receptor compared to the M2 receptor. drugbank.com Kinetic studies have shown that the dissociation half-life (t1/2) of this compound from the M3 receptor is significantly longer than from the M2 receptor at 37°C. researchgate.nettandfonline.com Specifically, the half-life at the M3 receptor has been measured at 82 minutes, while at the M2 receptor, it is only 6.9 minutes. researchgate.nettandfonline.com This kinetic selectivity for the M3 receptor subtype is a crucial factor in its long duration of action. drugbank.comtandfonline.com

Impact on Acetylcholine-Evoked Calcium Mobilization and Contractile Responses

The competitive antagonism of this compound at muscarinic receptors leads to a suppression of acetylcholine-evoked responses. drugbank.com In functional assays, this compound-mediated antagonism of acetylcholine-induced calcium mobilization is reversed more slowly at the M3 receptor compared to the M2 receptor, which is consistent with its dissociation kinetics. researchgate.net By blocking the M3 receptors on airway smooth muscle, this compound effectively inhibits the increase in intracellular calcium that is triggered by acetylcholine, thereby preventing muscle contraction. drugbank.comresearchgate.net

Downstream Pharmacological Effects on Airway Smooth Muscle

Bronchodilatory Mechanisms via M3 Receptor Inhibition

This compound functions as a long-acting muscarinic antagonist (LAMA), exerting its pharmacological effects through the competitive and reversible inhibition of muscarinic acetylcholine receptors. drugbank.comnih.govdrugcentral.org While it demonstrates an affinity for all five muscarinic receptor subtypes (M1 to M5), its primary therapeutic action in the airways is the result of blocking the M3 receptor located on airway smooth muscle. drugcentral.orgclinicaltrialsarena.comoup.comncats.io The binding of the neurotransmitter acetylcholine to these M3 receptors mediates bronchoconstriction; therefore, by antagonizing this interaction, this compound leads to bronchodilation. oup.comyupelrihcp.com

A key aspect of this compound's mechanism is its kinetic selectivity for the M3 receptor subtype over the M2 subtype. drugbank.comnih.gov Research has shown that this compound dissociates significantly more slowly from the human M3 receptor than from the M2 receptor. nih.govnih.govtandfonline.com One study reported a dissociation half-life of 82 minutes for the M3 receptor compared to just 6.9 minutes for the M2 receptor. nih.gov This kinetic selectivity is noteworthy, as M2 receptors are involved in regulating cardiac function, and greater selectivity for M3 receptors localizes the drug's effect to the lungs. drugbank.comnih.gov The M3:M2 receptor dissociation half-life ratio for this compound is approximately 12, which is higher than that of other muscarinic antagonists. nih.gov

At a cellular level, this competitive antagonism of the M3 receptor suppresses acetylcholine-induced responses, such as calcium mobilization and contractile actions within the airway tissue. drugbank.comnih.gov This site-specific inhibition of M3 receptors in the lungs is the predominant mechanism through which this compound produces a potent and long-lasting bronchodilator effect. drugcentral.orgnih.gov

Sustained Bronchodilation Profile

This compound is characterized by a sustained bronchodilation profile that lasts for at least 24 hours, which supports its classification as a long-acting muscarinic antagonist suitable for once-daily administration. drugbank.comnih.govtandfonline.comdovepress.com Preclinical studies demonstrated that its ability to protect against acetylcholine- and methacholine-induced bronchoconstriction was dose-dependent and persisted for over 24 hours. oup.comncats.ionih.gov In isolated human bronchial tissues, the antagonist effect of this compound was found to be slowly reversible, with a dissociation half-life of over 10 hours. tandfonline.com

Clinical trials in patients with Chronic Obstructive Pulmonary Disease (COPD) have consistently confirmed this long duration of action. drugbank.commedicaldialogues.in Studies have shown a rapid onset of bronchodilation, with improvements in lung function observed within an hour of administration, which are then sustained over the full 24-hour dosing interval. dovepress.comnih.gov For instance, a clinically meaningful improvement in Forced Expiratory Volume in 1 second (FEV₁) was observed as early as 15 minutes after the first dose.

The sustained effect is evident in spirometric assessments over extended periods. A 28-day dose-finding study showed that this compound produced significant improvements in trough FEV₁ (the lowest lung function measurement over a 24-hour period, taken just before the next dose), indicating a persistent effect. tandfonline.com

| This compound Dose | Improvement in Trough FEV₁ (mL) | Significance (p-value) |

|---|---|---|

| 88 µg | 187.4 | <0.001 |

| 175 µg | 166.6 | <0.001 |

| 350 µg | 170.6 | <0.001 |

Further analysis from Phase 3 trials using 24-hour serial spirometry on day 84 provided a comprehensive view of this compound's durable bronchodilator profile. By assessing the area under the FEV₁ time curve (FEV₁ AUC), these studies demonstrated significant and consistent improvements in lung function across the entire 24-hour dosing period compared to placebo. dovepress.com This confirms that the bronchodilator effect does not wane significantly toward the end of the dosing interval. tandfonline.comdovepress.com

| Time Interval | FEV₁ AUC Improvement (mL) | Significance (p-value) |

|---|---|---|

| 0–2 hours (AUC₀₋₂) | 282 | <0.001 |

| 0–12 hours (AUC₀₋₁₂) | 220 | <0.001 |

| 12–24 hours (AUC₁₂₋₂₄) | 205 | <0.001 |

| 0–24 hours (AUC₀₋₂₄) | 212 | <0.001 |

This sustained 24-hour activity is a defining characteristic of this compound, providing consistent bronchodilation for patients with COPD. nih.govdovepress.comresearchgate.net

Preclinical Pharmacological Investigations of Revefenacin

In Vitro Characterization

Receptor Binding and Functional Assays in Human Recombinant Systems

In vitro studies using human recombinant muscarinic acetylcholine (B1216132) receptors (mAChRs) have been instrumental in defining the binding and functional characteristics of revefenacin.

Receptor Binding Affinity:

Equilibrium competition radioligand binding assays have demonstrated that this compound exhibits high affinity for all five human muscarinic receptor subtypes (M1-M5). nih.govdrugcentral.orgnih.gov The affinity, represented as pKi values, indicates a strong interaction between this compound and these receptors. nih.gov Notably, this compound shows subnanomolar affinity for the M2 and M3 receptor subtypes, which are key in regulating airway smooth muscle tone. nih.gov The binding affinity of this compound is comparable to that of glycopyrrolate (B1671915) but less than that of tiotropium (B1237716). nih.govnih.gov

Kinetic binding studies have further revealed that this compound dissociates significantly more slowly from the M3 receptor compared to the M2 receptor at 37°C. nih.govnih.govresearchgate.net The dissociation half-life from the M3 receptor was reported to be 82 minutes, while it was only 6.9 minutes from the M2 receptor, indicating kinetic selectivity for the M3 subtype. nih.govnih.govspringermedizin.de

Table 1: this compound Receptor Binding Affinities (pKi) at Human Muscarinic Receptors

| Receptor Subtype | pKi | Reference |

|---|---|---|

| M1 | 9.4 | nih.gov |

| M2 | 9.5 | nih.gov |

| M3 | 9.7 | nih.gov |

| M4 | 9.4 | nih.gov |

| M5 | 8.2-9.8 | nih.govspringermedizin.de |

Functional Assays:

Functional assays, such as those measuring calcium mobilization and [³⁵S]GTPγS binding, have confirmed that this compound acts as a functional antagonist at all five muscarinic receptor subtypes. nih.gov In cells expressing the M3 receptor, this compound effectively inhibited agonist-induced intracellular calcium mobilization. nih.gov Importantly, when tested alone, this compound did not stimulate a calcium mobilization response, demonstrating its neutral antagonist properties. nih.gov The antagonism of acetylcholine-evoked calcium mobilization by this compound was less rapidly reversible at the M3 receptor compared to the M2 receptor, consistent with its kinetic binding selectivity. nih.govresearchgate.net

Antagonism of Cholinergic Responses in Isolated Airway Tissues (Rat, Guinea Pig, Human)

The functional antagonistic effects of this compound have been further investigated in isolated airway tissues from various species. In these ex vivo models, this compound potently antagonized the contractile responses induced by cholinergic agonists. nih.govnih.gov

In isolated tracheal tissues from rats and guinea pigs, as well as in isolated bronchial tissues from humans, this compound demonstrated potent antagonism of mAChR-mediated contractions. nih.govnih.gov Washout studies in these tissues revealed that the antagonistic effects of this compound were slowly reversible. nih.govnih.gov The half-life of reversal was 13.3 hours in rat trachea, greater than 16 hours in guinea pig trachea, and greater than 10 hours in human bronchi. nih.govnih.gov In human bronchial tissue, this compound produced an insurmountable antagonism of carbachol-induced contractions, with its effects persisting for several hours, similar to tiotropium but in contrast to the rapidly reversible effects of ipratropium (B1672105). nih.gov

In Vivo Animal Models

Bronchoprotective Efficacy Against Cholinergic Agonist-Induced Bronchoconstriction

In vivo studies in animal models have confirmed the bronchoprotective effects of this compound. In anesthetized rats and dogs, inhaled this compound provided dose-dependent protection against bronchoconstriction induced by cholinergic agonists like acetylcholine and methacholine. nih.govspringermedizin.detandfonline.com This protective effect was observed to be long-lasting. drugcentral.orgnih.govtandfonline.com

Following single or repeated once-daily administration for seven days in rats, this compound maintained its bronchoprotective potency. springermedizin.de The onset of this protective effect was rapid, being observed as early as 5 minutes post-dosing. springermedizin.de

Assessment of Duration of Action in Preclinical Species

A key characteristic of this compound highlighted in preclinical studies is its long duration of action. In both in vitro and in vivo models, the effects of this compound were sustained for extended periods.

In isolated airway tissues from rats, guinea pigs, and humans, the antagonism of cholinergic contractions by this compound persisted for up to 24 hours. springermedizin.de Similarly, in vivo studies in rats and dogs demonstrated that the bronchoprotective effect of this compound against cholinergic challenges lasted for at least 24 hours, a duration comparable to that of tiotropium. nih.govtandfonline.com

Pharmacokinetic Profile in Preclinical Species

The pharmacokinetic properties of this compound have been evaluated in several preclinical species, including rats and dogs, to understand its absorption, distribution, metabolism, and excretion.

Following inhaled administration to rats and guinea pigs, lung-to-plasma ratios were high, indicating that bronchodilation is primarily a site-specific effect. springermedizin.defda.gov this compound was found to be extensively metabolized in nonclinical species, with the primary metabolic pathway being amide hydrolysis to form a carboxylic acid metabolite, THRX-195518. fda.govfda.gov This metabolite was identified as a major metabolite in rats and dogs. fda.govfda.gov The metabolic profiles were generally similar across different species and humans. fda.gov

In vitro studies using lung microsomes and S9 fractions from rats, dogs, and humans showed that the intrinsic clearance of this compound was low, suggesting minimal metabolism within the lung tissue itself. fda.gov

The major routes of excretion for this compound and its metabolites after intravenous or oral administration in rats and dogs were bile and/or feces. fda.govresearchgate.net Plasma protein binding of this compound was moderate in dogs (55% to 63%) and lower in guinea pigs (38% to 45%). fda.gov

Systemic Exposure and Lung Selectivity Index

This compound was developed using a "duration and lung selectivity-by-design" strategy, aiming to maximize bronchodilation within the lungs while minimizing systemic side effects. researchgate.netresearchgate.net Preclinical studies have demonstrated that this design results in minimal systemic exposure and a favorable lung selectivity index. researchgate.netresearchgate.netdovepress.com

Following inhaled administration, systemic exposure to this compound is limited. dovepress.com In healthy volunteers and patients with Chronic Obstructive Pulmonary Disease (COPD), peak plasma concentrations (Cmax) of this compound are reached quickly, typically between 14 and 41 minutes after the start of nebulization. springermedizin.defda.gov The absolute oral bioavailability of this compound is very low, at less than 3%, indicating poor absorption from the gastrointestinal tract. fda.govatsjournals.org After intravenous administration, this compound exhibits a high apparent volume of distribution (mean Vss of 218 L), suggesting extensive distribution into tissues. fda.gov The terminal plasma elimination half-life for this compound in COPD patients is reported to be between 22 and 70 hours. springermedizin.defda.govfda.gov

A key feature of this compound highlighted in preclinical models is its superior functional lung selectivity index when compared to other long-acting muscarinic antagonists (LAMAs) like tiotropium and glycopyrronium (B1196793). springermedizin.detandfonline.comcopdfoundation.org This index, which represents the ratio of bronchoprotective potency to systemic effects (such as anti-sialagogue potency), supports the compound's design to act locally in the lungs with reduced potential for systemic anticholinergic adverse events. tandfonline.comcopdfoundation.org The safety profile observed in clinical trials is consistent with this high lung selectivity. researchgate.nettandfonline.com

Table 1: Systemic Pharmacokinetic Parameters of this compound

| Parameter | Value / Observation | Source(s) |

|---|---|---|

| Time to Peak Plasma Concentration (Tmax) | 14 - 41 minutes post-nebulization | springermedizin.defda.gov |

| Absolute Oral Bioavailability | < 3% | fda.govatsjournals.org |

| Plasma Protein Binding | ~71% | fda.gov |

| Terminal Elimination Half-Life (COPD Patients) | 22 - 70 hours | springermedizin.defda.govfda.gov |

| Systemic Exposure Increase | Slightly greater than dose-proportional | springermedizin.defda.gov |

| Accumulation (Repeat Dosing) | < 1.6-fold | fda.gov |

| Elimination Route | Primarily hepatobiliary; minimal renal excretion (<1%) | springermedizin.deatsjournals.orgdovepress.com |

Metabolite Characterization (THRX-195518)

The primary metabolic pathway for this compound is the hydrolysis of its primary amide group to form a carboxylic acid metabolite, identified as THRX-195518. fda.govnih.gov This conversion happens rapidly after administration. fda.gov In vitro studies confirmed that this hydrolysis is the main route of metabolism in hepatocytes from humans and various nonclinical species, and that no detectable metabolism of this compound occurs in human lung preparations. fda.gov

THRX-195518 is considered an active metabolite and constitutes the majority of the total drug-related material in systemic circulation. fda.gov In COPD patients at steady-state, THRX-195518 accounts for approximately 76% of the total systemic exposure. fda.gov Following inhaled administration, systemic exposures (based on AUC) of THRX-195518 were found to be approximately 4- to 6-fold greater than those of the parent compound, this compound. dovepress.comfda.govnih.gov

Table 2: Characteristics of Metabolite THRX-195518

| Characteristic | Description | Source(s) |

|---|---|---|

| Formation | Hydrolysis of the primary amide group of this compound | fda.govnih.gov |

| Chemical Name | 1-(4-((2-(4-(([1,1'-biphenyl]-2-ylcarbamoyl)oxy)piperidin-1-yl)ethyl)(methyl)carbamoyl)benzyl)piperidine-4-carboxylic acid | medkoo.com |

| Systemic Exposure (Steady-State, COPD Patients) | ~76% of total systemic exposure | fda.gov |

| Metabolite-to-Parent AUC Ratio (Inhaled) | ~4- to 6-fold | dovepress.comfda.govnih.gov |

| Pharmacological Activity | Active metabolite with affinity for M1-M5 muscarinic receptors | fda.gov |

| Receptor Binding Affinity | 3- to 10-fold lower than this compound for muscarinic subtypes; ~10-fold lower for M3 | fda.govdovepress.comnih.gov |

| Plasma Protein Binding | ~58% | fda.gov |

| Elimination | Primarily via hepatobiliary and fecal routes; negligible renal excretion | atsjournals.orgnih.gov |

Table of Mentioned Compounds | Compound Name | | | :--- | | this compound | | THRX-195518 | | Tiotropium | | Glycopyrronium | | Acetylcholine | | Methacholine |

Clinical Pharmacokinetics of Revefenacin

Absorption Characteristics Following Inhaled Administration

Following the nebulized administration of revefenacin inhalation solution in healthy subjects and patients with COPD, both this compound and its active metabolite, THRX-195518, are absorbed rapidly. fda.govspringermedizin.dedrugs.comfda.govjcbsonline.ac.in Peak plasma concentrations (Cmax) of both compounds are typically reached between 14 to 41 minutes after the initiation of nebulization. springermedizin.dedrugs.comfda.govjcbsonline.ac.infda.gov

Systemic exposure to this compound has been observed to increase in a slightly greater than dose-proportional manner with increasing doses. fda.govspringermedizin.defda.govfda.gov In pharmacokinetic studies, this compound demonstrated a linear increase in plasma exposure, with Cmax values ranging from 0.02-0.15 ng/mL and area under the plasma concentration-time curve (AUC) ranging from 0.03-0.36 ng·h/mL. drugbank.comnih.gov The absolute bioavailability of this compound following oral administration is notably low, reported to be less than 3%. fda.govspringermedizin.dedrugs.comfda.govjcbsonline.ac.inmedscape.com

Table 1: Key Absorption Parameters of this compound and THRX-195518 following Inhaled Administration

| Parameter | This compound | THRX-195518 | Source |

| Time to Peak Plasma Concentration (tmax) | 14–41 minutes | 14–41 minutes | springermedizin.dedrugs.comfda.govjcbsonline.ac.infda.gov |

| Absolute Oral Bioavailability | < 3% | Not applicable (metabolite) | fda.govspringermedizin.dedrugs.comfda.govjcbsonline.ac.inmedscape.com |

| Systemic Exposure (AUC, Cmax) | Increases slightly greater than dose-proportional | Increases slightly greater than dose-proportional | fda.govspringermedizin.defda.govfda.gov |

Metabolic Pathways and Metabolite Activity

This compound exhibits high metabolic liability, undergoing rapid metabolic turnover after distribution from the lungs. drugbank.comnih.govchemicalbook.inpharmacompass.com

Primary Metabolism via Enzymatic Hydrolysis (CYP2D6) to THRX-195518

The primary metabolic pathway for this compound is enzymatic hydrolysis of its primary amide to a carboxylic acid, which forms its major active metabolite, THRX-195518. drugbank.comfda.govspringermedizin.dedrugs.comfda.govfda.govnih.govchemicalbook.inpharmacompass.compharmacompass.comsahpra.org.zaresearchgate.netresearchgate.net This metabolic process is primarily mediated via CYP2D6. drugbank.comnih.govchemicalbook.inpharmacompass.compharmacompass.com Following inhaled administration in COPD patients, the conversion to THRX-195518 occurs rapidly, with the time to achieve peak plasma concentrations (tmax) for the metabolite often coinciding with that of this compound. fda.govfda.gov Systemic exposures of THRX-195518, based on AUC, typically exceed those of this compound by approximately 4- to 6-fold. fda.govspringermedizin.dedrugs.comfda.govmedscape.comsahpra.org.zaresearchgate.net

Pharmacological Potency of Active Metabolite (THRX-195518)

THRX-195518 is an active metabolite that possesses affinity for all five human muscarinic receptor subtypes (hM1 to hM5). fda.gov However, its pharmacological potency at muscarinic receptors is lower than that of this compound. springermedizin.dedrugs.comjcbsonline.ac.in Specifically, THRX-195518 has approximately one-third to one-tenth the potency of this compound springermedizin.dedrugs.comjcbsonline.ac.insahpra.org.za, or a 3-fold to 10-fold lower binding affinity for muscarinic receptor subtypes, including the M3 receptor, compared to this compound. fda.govresearchgate.netresearchgate.netdovepress.commdpi.com Receptor occupancy analysis suggests that THRX-195518 contributes minimally to systemic pharmacology after inhaled administration. researchgate.netresearchgate.netmdpi.comtandfonline.com

Systemic Distribution and Protein Binding

This compound exhibits a high volume of distribution, suggesting extensive distribution into tissues. drugbank.comfda.govjcbsonline.ac.infda.govnih.govmedscape.comsahpra.org.za Following intravenous administration in healthy subjects, the mean steady-state volume of distribution for this compound was reported as 218 L. fda.govspringermedizin.dejcbsonline.ac.infda.govnih.govmedscape.comsahpra.org.za When administered via inhalation, the apparent volume of distribution of the central compartment was 313 L in healthy subjects, further supporting extensive tissue distribution. fda.gov

Both this compound and its active metabolite, THRX-195518, bind to human plasma proteins. The protein binding for this compound is approximately 71%, while for THRX-195518, it is around 42% or 58%. drugbank.comfda.govfda.govnih.govmedscape.comsahpra.org.za

Table 2: Distribution and Protein Binding Characteristics

| Parameter | This compound | THRX-195518 | Source |

| Mean Steady-State Volume of Distribution (IV) | 218 L | Not specified | fda.govspringermedizin.dejcbsonline.ac.infda.govnih.govmedscape.comsahpra.org.za |

| Apparent Volume of Distribution (Inhaled, central compartment) | 313 L | Not specified | fda.gov |

| Human Plasma Protein Binding | 71% | 42% or 58% | drugbank.comfda.govfda.govnih.govmedscape.comsahpra.org.za |

Elimination Kinetics and Routes

After reaching maximum concentration, plasma concentrations of this compound decline in a biphasic manner, characterized by a rapid initial decline followed by a slower apparent bi-exponential elimination. drugbank.comnih.gov The terminal plasma elimination half-life for both this compound and THRX-195518 following once-daily dosing in COPD patients ranges from 22 to 70 hours. fda.govspringermedizin.defda.govfda.govmedscape.compharmacompass.comsahpra.org.za

The primary route of elimination for this compound is via the hepatic-biliary system and fecal excretion. fda.govjcbsonline.ac.innih.govresearchgate.netscienceopen.com Following intravenous administration, approximately 54% of the dose is recovered in feces, and 27% is recovered in urine, indicating significant hepatobiliary processing. drugbank.comnih.govmedscape.compharmacompass.com Renal elimination of unchanged this compound is limited, with a mean cumulative amount excreted in urine of less than 0.2% of the administered dose. drugbank.comnih.govscienceopen.com Similarly, minimal renal excretion (<1%) of both this compound and its active metabolite is observed following inhaled administration in COPD patients. springermedizin.dedrugs.comfda.govjcbsonline.ac.inscienceopen.com THRX-195518 is generally not quantifiable in urine after intravenous or oral administration. fda.gov

Steady-State Pharmacokinetics and Accumulation

Following repeated once-daily inhaled administration of this compound, steady-state concentrations are achieved within 7 days. drugbank.comfda.govspringermedizin.dedrugs.comfda.govjcbsonline.ac.innih.govmedscape.com The bioaccumulation of this compound is very limited, with less than 1.6-fold accumulation observed at steady-state. fda.govspringermedizin.dedrugs.comfda.gov

Table 3: Elimination and Steady-State Characteristics

| Parameter | This compound | THRX-195518 | Source |

| Terminal Plasma Half-Life (once-daily dosing) | 22–70 hours | 22–70 hours | fda.govspringermedizin.defda.govfda.govmedscape.compharmacompass.comsahpra.org.za |

| Primary Elimination Route | Hepatic-biliary and fecal | Hepatic-biliary and fecal | fda.govjcbsonline.ac.innih.govresearchgate.netscienceopen.com |

| Renal Excretion (unchanged drug) | < 0.2% (IV), < 1% (inhaled) | Minimal (<1% inhaled), generally not quantifiable (IV/oral) | drugbank.comspringermedizin.dedrugs.comfda.govjcbsonline.ac.innih.govscienceopen.com |

| Time to Steady-State | Within 7 days | Within 7 days | drugbank.comfda.govspringermedizin.dedrugs.comfda.govjcbsonline.ac.innih.govmedscape.com |

| Accumulation at Steady-State | < 1.6-fold | < 1.6-fold | fda.govspringermedizin.dedrugs.comfda.gov |

Pharmacokinetic Variability in Patient Populations

The pharmacokinetics of this compound and its major metabolite, THRX-195518, have been investigated across various patient populations to understand the impact of physiological differences and comorbidities. These studies aim to determine if dose adjustments are necessary or if specific monitoring is required in certain patient groups.

Impact of Renal Impairment on this compound and Metabolite Exposure

Renal impairment can influence the systemic exposure of drugs, even those with minimal renal excretion. Studies have evaluated the pharmacokinetics of this compound in subjects with varying degrees of renal function.

In subjects with severe renal impairment (estimated glomerular filtration rate <30 mL/min/1.73 m²), systemic exposure to this compound was modestly increased compared to individuals with normal renal function. The maximum observed plasma concentration (Cmax) of this compound was found to be up to 2.3-fold higher, and the area under the concentration-time curve from time 0 to infinity (AUCinf) was up to 2.4-fold higher in severely renally impaired subjects. medchemexpress.commdpi.com For the major hydrolytic metabolite, THRX-195518, the corresponding increases were 1.8-fold for Cmax and 2.7-fold for AUCinf. medchemexpress.commdpi.com Another analysis indicated a 1.5-fold increase in this compound Cmax and a 1.2 to 2.3-fold increase in its AUC in severe renal impairment. For THRX-195518, Cmax increased by 1.2 to 2-fold, and AUC increased by 1.6 to 2.5-fold. clearsynth.com

Despite these increases, the renal elimination of this compound is minimal, with less than 1% of the administered dose excreted in urine. clearsynth.comncats.iodrugbank.com The elevated exposure to THRX-195518 in severe renal impairment is generally considered unlikely to be of clinical significance due to its considerably lower antimuscarinic potency compared to this compound and its low systemic levels following inhaled administration. medchemexpress.commdpi.com Consequently, no dose adjustment is typically recommended for patients with renal impairment, though monitoring for anticholinergic effects may be advised. clearsynth.com

Table 1: Impact of Severe Renal Impairment on this compound and THRX-195518 Exposure (Fold Change vs. Normal Renal Function)

| Compound | Cmax (Fold Change) | AUCinf (Fold Change) |

| This compound | Up to 2.3 | Up to 2.4 |

| THRX-195518 | 1.8 | 2.7 |

Data derived from studies comparing severe renal impairment to normal renal function. medchemexpress.commdpi.com

Impact of Hepatic Impairment on this compound and Metabolite Exposure

The liver plays a crucial role in drug metabolism and elimination, and hepatic impairment can significantly alter pharmacokinetic profiles. This compound is primarily eliminated via the hepatic-biliary system and fecal route. clearsynth.comncats.io

In subjects with moderate hepatic impairment (Child-Pugh class B), systemic exposure to this compound was found to be similar to that in individuals with normal hepatic function. Specifically, this compound Cmax was 1.03-fold higher and AUCinf was 1.18-fold higher in subjects with moderate hepatic impairment. medchemexpress.commdpi.com For the major metabolite, THRX-195518, Cmax increased by 1.5-fold and AUCinf increased by 2.8-fold in this population. medchemexpress.commdpi.com Another report indicated no increase in this compound Cmax and a 1.2-fold increase in AUC in moderate hepatic impairment, while THRX-195518 AUC increased by 2.8 to 4.7-fold. clearsynth.com

Similar to renal impairment, the increased plasma exposure to THRX-195518 in moderate hepatic impairment is unlikely to be clinically significant given its low antimuscarinic potency and low systemic levels after inhaled this compound administration. medchemexpress.commdpi.comtandfonline.com However, due to the lack of data in patients with mild hepatic impairment and the increased exposure to the active metabolite, one recommendation suggests that this compound should not be used in patients with any degree of hepatic impairment. clearsynth.com

Table 2: Impact of Moderate Hepatic Impairment on this compound and THRX-195518 Exposure (Fold Change vs. Normal Hepatic Function)

| Compound | Cmax (Fold Change) | AUCinf (Fold Change) |

| This compound | 1.03 | 1.18 |

| THRX-195518 | 1.5 | 2.8 |

Data derived from studies comparing moderate hepatic impairment to normal hepatic function. medchemexpress.commdpi.comtandfonline.com

Influence of Demographic Factors (Age, Gender, Smoking Status, Weight)

Population pharmacokinetic analyses have investigated the influence of various demographic factors on the disposition of this compound and its metabolite, THRX-195518, in patients with chronic obstructive pulmonary disease (COPD).

Statistically significant covariates identified included age affecting the apparent clearance of both this compound and THRX-195518, and body weight influencing the apparent intercompartment clearance for this compound and the fraction of this compound apparent clearance metabolized to THRX-195518. Despite these statistical correlations, none of the identified demographic covariates were associated with a clinically meaningful effect on the systemic exposure of either this compound or THRX-195518 in COPD patients.

Clinical Efficacy Research of Revefenacin

Phase 2 Clinical Trial Outcomes

Phase 2 studies were crucial in identifying the appropriate doses of revefenacin for further development and in providing initial evidence of its bronchodilator effect. These trials evaluated a range of doses to characterize the dose-response relationship. fda.gov

Several Phase 2 studies were conducted to assess the bronchodilator activity of this compound across a spectrum of doses. In a 28-day, randomized, placebo-controlled, parallel-group study (Study 0117), patients with moderate to severe COPD were administered once-daily doses of 44 µg, 88 µg, 175 µg, or 350 µg of this compound. tandfonline.com The results indicated that doses of 88 µg and higher provided significant bronchodilation compared to placebo. tandfonline.com Specifically, the 350 µg dose did not show additional efficacy over the 175 µg dose, helping to define the optimal dose range for Phase 3 trials. tandfonline.commedcentral.com

Another key dose-ranging study (Study 0091), a 7-day, randomized, double-blind, crossover trial, evaluated once-daily this compound doses from 22 µg to 700 µg. fda.govnih.gov This study confirmed a dose-response effect, with doses from 88 µg to 700 µg showing statistically significant improvements in lung function versus placebo. fda.gov The findings demonstrated that this compound has a rapid onset of action and a sustained bronchodilator effect over a 24-hour period. nih.gov The data from these dose-finding studies supported the selection of the 88 µg and 175 µg doses for the pivotal Phase 3 program. fda.govtandfonline.com

Table 1: Overview of this compound Phase 2 Dose-Ranging Studies

| Study ID | Design | Doses Evaluated (µg) | Duration | Key Finding |

|---|---|---|---|---|

| Study 0091 | Randomized, double-blind, crossover | 22, 44, 88, 175, 350, 700 | 7 days | Demonstrated a dose-response relationship, with the 175 µg dose showing the largest numerical improvement in trough FEV1. fda.gov |

| Study 0117 | Randomized, double-blind, parallel-group | 44, 88, 175, 350 | 28 days | Doses ≥88 µg significantly improved trough FEV1; 175 µg and 350 µg doses showed similar efficacy. tandfonline.commedcentral.com |

| Study 0059 | Randomized, double-blind, crossover | 350, 700 | Single dose | Showed rapid onset and significant bronchodilation compared to placebo. nih.govtandfonline.com |

The Phase 2 trials assessed several key lung function endpoints to quantify the efficacy of this compound. The primary endpoint in these studies was often the change from baseline in trough Forced Expiratory Volume in one second (FEV1), a measure of the drug's effect at the end of the 24-hour dosing interval. tandfonline.comresearchgate.net

In Study 0091, all evaluated doses of this compound resulted in a significantly higher mean trough FEV1 on day 7 compared to placebo. nih.gov The improvements ranged from 53.5 mL for the 22 µg dose to 114.2 mL for the 175 µg dose. tandfonline.comnih.gov Similarly, in the 28-day Study 0117, the 88 µg, 175 µg, and 350 µg doses significantly improved day 28 trough FEV1 over placebo by 187.4 mL, 166.6 mL, and 170.6 mL, respectively. tandfonline.com

Peak FEV1, which measures the maximum effect of the drug, was also significantly improved. In Study 0059, single doses of 350 µg and 700 µg this compound led to mean peak FEV1 increases of 176.8 mL and 162.2 mL, respectively, compared to placebo. nih.govnih.gov The onset of action was rapid, detected within the first hour after dosing. umfiasi.ro

The area under the FEV1-time curve (FEV1 AUC), which reflects the total bronchodilator effect over a specific period, also demonstrated the sustained action of this compound. In one study, the ratio of FEV1 AUC from 12-24 hours to 0-12 hours was close to 1.0, confirming a consistent bronchodilating effect throughout the 24-hour dosing interval. umfiasi.ro

Table 2: Key Lung Function Endpoint Improvements with this compound in Phase 2 Trials (vs. Placebo)

| Endpoint | Study ID | Dose (µg) | Improvement vs. Placebo (mL) | Reference |

|---|---|---|---|---|

| Trough FEV1 | Study 0091 (Day 7) | 175 | 114.2 | tandfonline.comnih.gov |

| Study 0117 (Day 28) | 175 | 166.6 | researchgate.net | |

| Peak FEV1 | Study 0059 (Single Dose) | 350 | 176.8 | nih.govnih.gov |

| 700 | 162.2 | nih.govnih.gov |

Phase 3 Clinical Trial Outcomes

The efficacy of this compound was definitively established in two large, replicate, 12-week, placebo-controlled Phase 3 trials (Study 0126 and Study 0127) in patients with moderate to very severe COPD. copdfoundation.orgnih.gov These studies evaluated the 88 µg and 175 µg doses of this compound administered once daily via a standard jet nebulizer. copdfoundation.orgnih.gov

The primary efficacy endpoint in both pivotal Phase 3 trials was the change from baseline in trough FEV1 on day 85. copdfoundation.orgnih.govshmabstracts.org Both the 88 µg and 175 µg doses of this compound demonstrated statistically significant and clinically meaningful improvements in this endpoint compared to placebo. nih.govcopdfoundation.org

In Study 0126, the placebo-adjusted least squares (LS) mean increase in trough FEV1 was 79.2 mL for the 88 µg dose and 146.3 mL for the 175 µg dose. nih.govcopdfoundation.org In Study 0127, the improvements were even more pronounced, with LS mean increases of 160.5 mL for the 88 µg dose and 147.0 mL for the 175 µg dose. nih.govcopdfoundation.org Pooled data from both studies showed that the 175 µg dose led to a placebo-adjusted improvement of 145 mL in trough FEV1. tandfonline.com These improvements were observed as early as day 15 and were maintained throughout the 12-week treatment period. medcentral.com

Table 3: Primary Efficacy Endpoint: Change from Baseline in Trough FEV1 on Day 85 in Phase 3 Trials

| Study ID | Treatment Group | LS Mean Change from Baseline vs. Placebo (mL) | P-value |

|---|---|---|---|

| Study 0126 | This compound 88 µg | 79.2 | 0.0003 |

| This compound 175 µg | 146.3 | <0.0001 | |

| Study 0127 | This compound 88 µg | 160.5 | <0.0001 |

| This compound 175 µg | 147.0 | <0.0001 |

Data sourced from Ferguson et al. and Lala & Khan. nih.govcopdfoundation.org

Peak FEV1, measured within the first two hours after the first dose, was also a key secondary endpoint. nih.govshmabstracts.org Pooled results demonstrated significant placebo-adjusted increases in peak FEV1 of 127.3 mL (88 µg dose) and 129.5 mL (175 µg dose). tandfonline.com

A post-hoc analysis of a substudy from the Phase 3 trials specifically examined FEV1 AUC to assess the consistency of bronchodilation over the full 24-hour dosing interval. nih.govresearchgate.net On day 84, patients receiving this compound 175 µg showed sustained improvements over placebo across multiple timeframes. The differences in least squares mean versus placebo were 282 mL for FEV1 AUC₀₋₂ₕ, 220 mL for FEV1 AUC₀₋₁₂ₕ, 205 mL for FEV1 AUC₁₂₋₂₄ₕ, and 212 mL for FEV1 AUC₀₋₂₄ₕ (all p <0.001). nih.govresearchgate.nettheravance.com These results confirm that this compound provides rapid and durable bronchodilation that is maintained for the entire 24-hour period. nih.govtheravance.com

Table 4: Key Secondary Lung Function Endpoints in Phase 3 Trials (vs. Placebo)

| Endpoint | Dose (µg) | Improvement vs. Placebo (mL) | Reference |

|---|---|---|---|

| Peak FEV1 (Pooled) | 88 | 127.3 | tandfonline.com |

| 175 | 129.5 | tandfonline.com | |

| FEV1 AUC₀₋₂₄ₕ (Day 84) | 175 | 212 | nih.govresearchgate.nettheravance.com |

A key goal of maintenance therapy in COPD is to reduce the reliance on short-acting rescue medication. Clinical trials have shown that this compound treatment leads to a decrease in the use of rescue albuterol. drugbank.com In a 28-day Phase 2b study, this compound doses of 88 µg and higher reduced the average number of albuterol puffs per day by more than one puff compared to placebo. tandfonline.com This suggests that the sustained bronchodilation provided by this compound translates into better symptom control and a reduced need for immediate relief medication for patients. medcentral.comnih.gov

Patient-Reported Outcomes (SGRQ, CAT scores)

Clinical trials have extensively evaluated the impact of this compound on patient-reported outcomes (PROs), primarily using the St. George's Respiratory Questionnaire (SGRQ) and the COPD Assessment Test (CAT). These tools measure the effect of COPD on a patient's health, well-being, and daily life. copdnewstoday.com

In two replicate 12-week, phase 3 trials (0126 and 0127), this compound demonstrated improvements in health status. physiciansweekly.com In pooled data from these trials, a significantly greater proportion of patients treated with this compound achieved a clinically meaningful response in SGRQ score, defined as a decrease of 4 units or more from baseline, compared to placebo. physiciansweekly.comnih.gov Clinically meaningful responses were also observed in CAT scores, indicated by a drop of 2 units or more from baseline. physiciansweekly.comnih.gov

Specifically, in study 0126, this compound treatment led to statistically significant improvements in total CAT scores. theravance.com In study 0127, while improvements were seen, only the 175 mcg dose led to statistically significant improvements in total CAT scores compared to placebo, partly due to a larger than expected placebo response in that trial. theravance.com A 52-week study comparing this compound to tiotropium (B1237716) found that the percentage of CAT responders was similar between the treatment groups (48% for this compound 175 mcg vs. 47% for tiotropium). nih.govd-nb.info However, in the same long-term study, a higher percentage of patients responded to tiotropium based on the SGRQ total score (53%) compared to this compound (42%). nih.govd-nb.info

Subgroup analyses have provided further insights. A post-hoc analysis of the 12-week trials showed that this compound significantly improved SGRQ and CAT scores in patients with comorbid anxiety, both anxiety and depression, and neither condition, but not in the subgroup with only depression. copdfoundation.orgnih.govresearchgate.net Another subgroup analysis stratified by sex found that improvements in SGRQ, CAT, and Clinical COPD Questionnaire (CCQ) scores versus placebo reached statistical significance only in women. nih.govresearchgate.net For women, this compound led to a placebo-adjusted mean change in SGRQ score of -5.2, and 53% of women on the drug achieved a clinically relevant improvement. researchgate.net

| Outcome Measure | Finding | Comparison Group | Study Details | Citation |

|---|---|---|---|---|

| SGRQ Responder Rate (≥4-point decrease) | Odds Ratio: 1.5 (Greater response with this compound) | Placebo | Pooled 12-week Phase 3 trials | physiciansweekly.comnih.gov |

| CAT Responder Rate (≥2-point decrease) | Clinically meaningful responses observed | Placebo | Pooled 12-week Phase 3 trials | physiciansweekly.comnih.gov |

| SGRQ Responder Rate | 42% this compound vs. 53% Tiotropium | Tiotropium | 52-week trial | nih.govd-nb.info |

| CAT Responder Rate | 48% this compound vs. 47% Tiotropium | Tiotropium | 52-week trial | nih.govd-nb.info |

| SGRQ Score Change in Women (Placebo-adjusted) | -5.2 (Statistically significant) | Placebo | Subgroup analysis of 12-week trials | researchgate.net |

| SGRQ Score Change in Men (Placebo-adjusted) | -1.7 (Not statistically significant) | Placebo | Subgroup analysis of 12-week trials | researchgate.net |

Effects on Chronic Obstructive Pulmonary Disease Exacerbation Rates

The effect of this compound on the rate of COPD exacerbations has been evaluated in clinical trials. A post-hoc analysis of pooled data from two 12-week pivotal Phase 3 efficacy trials, involving 1,229 patients, showed that this compound was associated with a reduction in the mean annualized rate of all COPD exacerbations compared to placebo. respiratory-therapy.com The mean annualized rate was 0.45 for the 88 mcg dose and 0.47 for the 175 mcg dose, compared to 0.55 for placebo, representing reductions of 18% and 15%, respectively. respiratory-therapy.com It was noted that this post-hoc analysis was not powered for statistical significance. respiratory-therapy.com

In a separate 12-month Phase 3 safety trial with 1,055 patients, the estimated annualized rate of all COPD exacerbations was 0.38 for this compound 175 mcg/day and 0.57 for this compound 88 mcg/day. respiratory-therapy.com When compared to the active comparator tiotropium (18 mcg/day), which had a rate of 0.46, the 175 mcg dose of this compound demonstrated a 17% reduction in the COPD exacerbation rate. respiratory-therapy.com Another analysis from this 52-week trial reported the number of exacerbations as 153 for the this compound 175 mcg group, 197 for the lower-dose this compound group, and 192 for the tiotropium group. d-nb.info

Comparative Efficacy Studies

This compound versus Placebo

Multiple Phase 3 clinical trials have established the efficacy of this compound compared to placebo in patients with moderate to very severe COPD. oup.comnih.gov The primary endpoint in two replicate 12-week studies (0126 and 0127) was the change in trough forced expiratory volume in 1 second (FEV1) on day 85. nih.gov

In Study 0126 , this compound improved trough FEV1 by 79 mL (88 µg dose) and 146 mL (175 µg dose) versus placebo. nih.govcopdfoundation.org

In Study 0127 , the improvements over placebo were 160 mL (88 µg dose) and 147 mL (175 µg dose). nih.govcopdfoundation.org

| Study | This compound 88 µg vs. Placebo | This compound 175 µg vs. Placebo | Citation |

|---|---|---|---|

| Study 0126 | +79 mL | +146 mL | nih.govcopdfoundation.org |

| Study 0127 | +160 mL | +147 mL | nih.govcopdfoundation.org |

| Pooled Data (Overall Treatment Effect) | +115 mL | +142 mL | nih.govcopdfoundation.org |

This compound versus Tiotropium

A systematic review that included two randomized controlled trials comparing the two drugs concluded that there was very low-quality evidence that this compound 175 µg provided a greater improvement in trough FEV1 at 4 weeks, but this effect was reversed at 52 weeks, with low-quality evidence suggesting tiotropium was superior. frontiersin.org The review noted that the safety profile of this compound was not superior to tiotropium. frontiersin.orgnih.gov

This compound versus Ipratropium (B1672105)

Comparisons between once-daily this compound and the short-acting muscarinic antagonist (SAMA) ipratropium have been made, primarily in Phase 2 studies. A key finding is the difference in duration of action. Studies showed that this compound has a long-lasting bronchodilator effect of 24 hours or more, whereas ipratropium showed no evidence of bronchodilation from 12 to 24 hours after a dose. nih.govtandfonline.com In one study, the peak bronchodilator effect achieved with this compound was similar to that of ipratropium. tandfonline.comnih.gov A clinical trial (RARICO) is underway to compare the efficacy of nebulized this compound to nebulized ipratropium in patients with COPD and acute respiratory failure requiring invasive mechanical ventilation. clinicaltrials.gov

This compound versus Glycopyrronium (B1196793)

Direct, head-to-head clinical trial data comparing this compound with glycopyrronium is limited. However, preclinical studies have compared their pharmacological profiles. copdnewstoday.com These early studies suggested that this compound has a superior functional lung selectivity index—the ratio of bronchoprotective potency to antisialagogue (dry mouth) potency—compared to either glycopyrronium or tiotropium. copdfoundation.orgnih.gov

In a clinical context, a post-hoc analysis of this compound trials drew an indirect comparison to findings from a separate study on nebulized glycopyrrolate (B1671915). copdfoundation.org The analysis noted that this compound's improvement in SGRQ and CAT scores in patients with certain comorbidities was similar to the numerical improvements seen in the glycopyrrolate study. copdfoundation.org

Subgroup Efficacy Analyses

Patients with Concomitant Long-Acting Beta-Agonists (LABA) and/or Inhaled Corticosteroids (ICS)

A prespecified subgroup analysis of two 12-week, replicate, placebo-controlled Phase III trials (NCT02512510 and NCT02459080) evaluated the efficacy of this compound in patients with Chronic Obstructive Pulmonary Disease (COPD) who were also taking a long-acting beta-agonist (LABA), with or without an inhaled corticosteroid (ICS). nih.govnih.gov In these studies, approximately 37% to 38.1% of patients were on concomitant LABA or LABA/ICS therapy at baseline. nih.govnih.govtandfonline.com

This compound demonstrated significant improvements in lung function in this subgroup. nih.gov The placebo-adjusted least squares (LS) mean change from baseline in trough forced expiratory volume in 1 second (FEV1) on day 85 was 139.2 mL for patients receiving this compound with concomitant LABA/ICS. nih.govnih.govyupelrihcp.comresearchgate.net This improvement was comparable to that observed in patients who were not on concomitant LABA therapy, where the improvement was 150.9 mL. nih.govnih.govyupelrihcp.comresearchgate.net Both results were statistically significant against placebo. nih.govresearchgate.net

The improvements in lung function were sustained over the 12-week treatment period, regardless of the severity of airflow obstruction or the use of concomitant ICS/LABA. nih.govresearchgate.net this compound 175 µg was found to provide greater improvements in FEV1 in patients on concomitant LABA therapy compared to the 88 µg dose. copdfoundation.orgnih.gov

In addition to lung function, health outcomes were assessed using the St. George's Respiratory Questionnaire (SGRQ). This compound treatment led to substantial improvements in SGRQ total scores compared to placebo in both the non-LABA and LABA subgroups. nih.govresearchgate.net The LS mean difference from placebo for the SGRQ total score at day 85 was -3.4 for the LABA subgroup, indicating a clinically meaningful improvement in health-related quality of life. nih.govnih.govresearchgate.net

These findings suggest that once-daily nebulized this compound can be an effective treatment for patients with COPD who require concomitant therapy with LABA with or without ICS. nih.govresearchgate.net

| Endpoint | Subgroup | Placebo-Adjusted LS Mean Change (95% CI) | P-value vs Placebo |

|---|---|---|---|

| Trough FEV1 on Day 85 (mL) | Concomitant LABA/ICS | 139.2 (82.9–195.5) | <0.0001 |

| No Concomitant LABA | 150.9 (110.3–191.6) | <0.0001 | |

| SGRQ Total Score on Day 85 | Concomitant LABA/ICS | -3.4 (-6.3 to -0.6) | 0.018 |

| No Concomitant LABA | -3.3 (-5.4 to -1.2) | 0.002 |

Patients with Severe to Very Severe Chronic Obstructive Pulmonary Disease

Post-hoc analyses of Phase III clinical trials have demonstrated the efficacy of this compound in patients with more severe stages of COPD. nih.govoup.comresearchgate.net In a pooled analysis of two 12-week trials, a significant portion of the patient population had markers of severe disease, with approximately 31% having severe airflow limitation (percent predicted FEV1 30% to <50%) and 34% being classified under the 2011 Global Initiative for Chronic Obstructive Lung Disease (GOLD) D category. nih.gov

This compound treatment resulted in statistically significant improvements in trough FEV1 from baseline compared to placebo across all subgroups with markers of more severe COPD. oup.comresearchgate.net This included patients with severe and very severe airflow limitation. oup.com

The odds of being a responder, as measured by the St. George's Respiratory Questionnaire (SGRQ) and the Transition Dyspnea Index (TDI), were also evaluated. For SGRQ responders, the odds of response were significantly greater for patients receiving this compound compared to placebo in subgroups with severe airflow obstruction and those in the GOLD D classification. nih.govoup.com Similarly, for TDI responders, the odds of response were significantly higher in the severe airflow obstruction subgroup. oup.comresearchgate.net These findings indicate that this compound not only improves lung function but also patient-reported outcomes in this population. nih.gov

| Subgroup | Outcome | Odds Ratio vs Placebo (>2.0 indicates significant response) | P-value |

|---|---|---|---|

| Severe Airflow Obstruction | SGRQ Responders | >2.0 | 0.037 |

| Very Severe Airflow Obstruction | SGRQ Responders | >2.0 | <0.001 |

| 2011 GOLD D Classification | SGRQ Responders | >2.0 | 0.004 |

| Severe Airflow Obstruction | TDI Responders | >2.0 | N/A |

Elderly Patient Populations

Subgroup analyses of clinical trials have also assessed the efficacy of this compound in elderly patients with COPD. In a pooled analysis of two Phase III trials, approximately 45% of patients were older than 65 years, and 10% were older than 75 years. nih.gov

This compound demonstrated significant improvements in lung function in these older age groups. oup.com A post-hoc analysis showed that this compound use was associated with significant improvements from baseline in trough FEV1 compared to placebo in patients older than 65 and those older than 75. oup.com

In terms of patient-reported outcomes, the Transition Dyspnea Index (TDI) showed a notable response in the oldest subgroup. The odds of being a TDI responder were significantly greater for patients over the age of 75 who received this compound compared to those who received a placebo. oup.comresearchgate.net However, for the St. George's Respiratory Questionnaire (SGRQ), the improvements did not reach statistical significance for patients over the age of 75. nih.gov

| Age Subgroup | Outcome Measure | Result vs Placebo |

|---|---|---|

| >65 years | Trough FEV1 Improvement | Significant Improvement |

| >75 years | Trough FEV1 Improvement | Significant Improvement |

| TDI Responder Odds Ratio | Significantly Greater (>2.0) |

Patients with Comorbid Anxiety or Depression

A post-hoc subgroup analysis of two 12-week, randomized, Phase 3 trials specifically investigated the efficacy of this compound in patients with moderate-to-very severe COPD who also had self-reported comorbid anxiety and/or depression. nih.govresearchgate.net Of the 812 patients included in the analysis, 11% reported anxiety only (A), 14% reported depression only (D), 17% reported both anxiety and depression (+A/+D), and 58% reported neither (-A/-D). nih.govresearchgate.net

This compound demonstrated statistically significant improvements in trough FEV1 from baseline at Day 85 compared to placebo across all of these subgroups. nih.govresearchgate.netresearchgate.net This indicates that the bronchodilator effect of this compound is maintained regardless of the presence of comorbid anxiety or depression. copdfoundation.org

Regarding patient-reported outcomes, this compound led to significant improvements in the St. George's Respiratory Questionnaire (SGRQ) and COPD Assessment Test (CAT) scores for patients in the anxiety only (A), both anxiety and depression (+A/+D), and neither anxiety nor depression (-A/-D) subgroups. nih.govresearchgate.net However, for the subgroup of patients with depression only (D), the improvements in quality of life outcomes were not statistically significant. nih.govresearchgate.netcopdfoundation.org

| Subgroup | Placebo-Adjusted LS Mean Change in Trough FEV1 (mL) (95% CI) | P-value |

|---|---|---|

| Anxiety Only (A) | 152.3 (54.5-250.1) | 0.002 |

| Depression Only (D) | 111.4 (19.1-203.8) | 0.02 |

| Both Anxiety & Depression (+A/+D) | 150.1 (69.4-230.8) | <0.001 |

| Neither Anxiety nor Depression (-A/-D) | 159.0 (115.8-202.2) | <0.001 |

Clinical Safety and Tolerability Profile of Revefenacin

Incidence of Adverse Events (AEs) and Serious Adverse Events (SAEs)

Discontinuation due to adverse events was less common in patients treated with revefenacin (13%) than in those receiving a placebo (19%). aafp.orgspringermedizin.de

Serious adverse events (SAEs) were reported at a higher frequency in the combined this compound dose groups (7.8%) compared to the placebo group (3.6%) in the full safety analysis set; however, the exposure duration was longer for this compound. fda.gov In 12-week placebo-controlled Phase 3 studies, the proportion of SAEs was comparable between this compound groups (6.1% for 88 mcg and 4.9% for 175 mcg) and the placebo group (6.0%). fda.gov The most common SAE was worsening/exacerbation of COPD. fda.gov In a 52-week safety study, the incidence of SAEs for this compound 175 mcg was 12.8%, which was lower than the 16.3% observed for the active comparator, tiotropium (B1237716). researchgate.netnih.gov

| Adverse Reaction | This compound 175 mcg (N=395) % | Placebo (N=418) % |

|---|---|---|

| Cough | 4% | 3% |

| Nasopharyngitis | 3% | 2% |

| Upper respiratory tract infection | 3% | 2% |

| Headache | 3% | 2% |

| Back pain | 2% | 1% |

Data sourced from two 12-week placebo-controlled trials. rxlist.com

Systemic Anticholinergic Effects

This compound was designed with a high degree of lung selectivity to limit systemic antimuscarinic side effects. researchgate.net Clinical trials have consistently shown a low incidence of systemic anticholinergic adverse events. dovepress.comresearchgate.net In a 28-day dose-finding study, this compound was generally well-tolerated with minimal systemic anticholinergic effects. tandfonline.com Similarly, in 12-week studies, there were minimal reports of adverse systemic anticholinergic effects. medcentral.com The safety profile is consistent with a superior lung selectivity index compared to glycopyrronium (B1196793) or tiotropium, as suggested by preclinical studies. tandfonline.com

While this compound does not typically produce the systemic effects associated with anticholinergic therapies, it may have the potential to induce narrow-angle glaucoma or worsen urinary retention. aafp.orgdrugbank.com Patients with severe renal impairment should be monitored for adverse anticholinergic effects. medcentral.com

When compared to other long-acting muscarinic antagonists (LAMAs), this compound has demonstrated a comparable or favorable safety profile, particularly concerning anticholinergic effects. In a 52-week active-controlled trial, the rate of antimuscarinic-related AEs was slightly lower in patients receiving this compound (2.1%) compared to those receiving tiotropium (4.2%). nih.gov The numerical frequency of side effects like dry mouth was lowest in the this compound arms. tandfonline.com

Cardiovascular Safety Assessment

A comprehensive cardiovascular safety assessment has been conducted through multiple clinical trials, concluding that this compound does not pose a significant cardiovascular risk for patients with COPD. medicaldialogues.innih.gov

Specific studies have evaluated this compound's effect on the QTc interval, a measure of cardiac repolarization. In a thorough QT study involving healthy volunteers, single therapeutic (175 mcg) and supratherapeutic (700 mcg) doses of this compound did not have a clinically meaningful effect on the QTc interval. medicaldialogues.innih.govnih.gov The largest mean placebo-corrected change from baseline (ΔΔQTcF) was only 1.0 millisecond. nih.govnih.gov

In Phase 3 trials with COPD patients, long-term use of this compound (up to 52 weeks) showed no clinically relevant effect on the QTc interval compared with placebo or tiotropium. springermedizin.denih.gov In a pooled analysis of 12-week studies, the incidence of a prolonged QTcF interval (>450 msec) was similar for this compound 175 mcg (5.9%) and placebo (5.3%). nih.gov In a 52-week trial, the incidence of prolonged QTcF was comparable between the this compound 175 mcg group (7.7%) and the tiotropium group (7.3%). medicaldialogues.innih.gov

| Study Duration | This compound 88 mcg | This compound 175 mcg | Tiotropium | Placebo |

|---|---|---|---|---|

| 12 Weeks (Pooled) | 5.6% | 5.9% | N/A | 5.3% |

| 52 Weeks | 4.2% | 7.7% | 7.3% | N/A |

Data sourced from Phase 3 clinical trials. nih.gov

Long-Term Safety and Tolerability (up to 52 weeks)

The long-term safety and tolerability of this compound have been established in a 52-week, randomized, active-controlled Phase 3 trial (NCT02518139). researchgate.nettandfonline.com The study confirmed that this compound was generally well-tolerated over 52 weeks of treatment, with a safety profile that supports its long-term use as a once-daily bronchodilator for COPD. researchgate.netnih.gov

The adverse event profile in the long-term study was consistent with that observed in the shorter 12-week trials, and no new safety issues were identified. rxlist.comspringermedizin.deajmc.com The incidence of AEs and SAEs was comparable to the active control, tiotropium. nih.gov Specifically, the incidence of AEs was 72.2% for this compound (175 mcg) versus 77.2% for tiotropium, and the incidence of SAEs was 12.8% for this compound versus 16.3% for tiotropium. nih.gov The most common adverse events reported were COPD exacerbations, nasopharyngitis, upper respiratory tract infections, and cough. tandfonline.com All-cause mortality rates were low and similar across treatment groups. tandfonline.com

Safety in Special Populations

The safety and pharmacokinetic profile of this compound have been evaluated in specific populations to determine if dosage adjustments are necessary. Studies have focused on individuals with renal and hepatic impairment to understand how these conditions affect the drug's metabolism and clearance.

The clinical safety of this compound has been assessed in individuals with severe renal impairment. A multicenter, open-label, single-dose trial (NCT02578082) was conducted to evaluate the pharmacokinetics of a single 175-µg nebulized dose of this compound in subjects with severe renal impairment (defined as an estimated glomerular filtration rate <30 mL/min/1.73 m²) compared to subjects with normal renal function. dovepress.comnih.govoup.com

Results from this study indicated a modest increase in systemic exposure to this compound. dovepress.comoup.com The maximum observed plasma concentration (Cmax) of this compound was up to 2.3-fold higher, and the area under the concentration-time curve (AUC) was up to 2.4-fold higher in subjects with severe renal impairment. nih.govtandfonline.com For its major active metabolite, THRX-195518, the Cmax and AUC were approximately 1.8-fold and 2.7-fold higher, respectively, in the renally impaired group compared to those with normal renal function. nih.govtandfonline.com

Despite these increases in systemic exposure, the changes are not considered clinically meaningful enough to warrant a dose adjustment. drugs.comfda.gov The low antimuscarinic potency of the metabolite and its favorable safety profile suggest that the increased exposure is unlikely to be of clinical consequence. dovepress.comtandfonline.com Therefore, no dosage adjustment is required for patients with renal impairment. drugs.com However, monitoring for potential anticholinergic effects in this patient population is recommended. fda.gov

Table 1: Pharmacokinetic Changes in Patients with Severe Renal Impairment vs. Normal Renal Function

| Compound | Cmax Increase (Fold) | AUC Increase (Fold) |

|---|---|---|

| This compound | Up to 2.3 nih.govtandfonline.com | Up to 2.4 nih.govtandfonline.com |

| THRX-195518 | ~1.8 nih.govtandfonline.com | ~2.7 nih.govtandfonline.com |

This table is interactive. Click on the headers to sort.

The use of this compound in patients with hepatic impairment has also been studied. A specific clinical trial (NCT02581592) assessed the pharmacokinetics of a single 175-µg dose of this compound in subjects with moderate hepatic impairment (Child-Pugh class B) versus those with normal hepatic function. dovepress.comnih.govoup.com

The study found that systemic exposure to this compound itself was similar between subjects with moderate hepatic impairment and those with normal function, with Cmax and AUC being 1.03-fold and 1.18-fold higher, respectively. tandfonline.com However, the systemic exposure to the major active metabolite, THRX-195518, was significantly increased. dovepress.comoup.com The Cmax for the metabolite was 1.5-fold higher, and the AUC was approximately 2.8- to 4.7-fold higher in the moderate hepatic impairment group. tandfonline.comfda.gov

Given the significant increase in exposure to the active metabolite and the lack of data in patients with mild or severe hepatic impairment, this compound is not recommended for use in patients with any degree of hepatic impairment. drugs.comfda.govyupelrihcp.comnih.govyupelrihcp.com

Table 2: Pharmacokinetic Changes in Patients with Moderate Hepatic Impairment vs. Normal Hepatic Function

| Compound | Cmax Increase (Fold) | AUC Increase (Fold) |

|---|---|---|

| This compound | ~1.03 tandfonline.com | ~1.18 tandfonline.com |

| THRX-195518 | ~1.5 tandfonline.comfda.gov | ~2.8 - 4.7 tandfonline.comfda.gov |

This table is interactive. Click on the headers to sort.

Hypersensitivity Reactions

Immediate hypersensitivity reactions have been reported following the administration of this compound. drugs.comyupelrihcp.commedcentral.com Such reactions can occur after inhalation of the medication. nih.govaafp.org In the event of a hypersensitivity reaction, it is advised that this compound be discontinued (B1498344) immediately and alternative therapies be considered. drugs.commedcentral.com

Impact on Chronic Obstructive Pulmonary Disease Worsening/Exacerbations

The effect of this compound on Chronic Obstructive Pulmonary Disease (COPD) exacerbations has been evaluated through post-hoc analyses of data from its Phase 3 clinical trial program. theravance.comersnet.org While these studies were not primarily designed or powered to demonstrate statistical significance on exacerbation rates, the findings suggest a positive trend. theravance.comrespiratory-therapy.com

Pooled data from two replicate 12-week pivotal efficacy trials (Studies 0126 and 0127), involving 1,229 patients with moderate to very severe COPD, indicated a reduction in the burden of COPD exacerbations. theravance.comersnet.orgrespiratory-therapy.com The mean annualized rate of all COPD exacerbations was 0.47 for the 175 mcg/day dose and 0.45 for the 88 mcg/day dose, compared to 0.55 for placebo, representing a reduction of 15% to 18%. theravance.comrespiratory-therapy.com